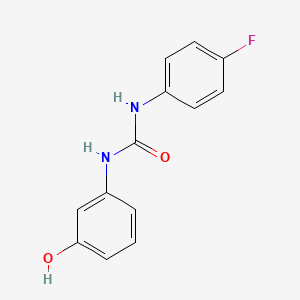

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea, also known as 4-FPHPU, is a small molecule that has been used for various scientific research applications. It is a fluorinated phenylurea compound that is known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition has been shown to have a wide range of effects on biochemical and physiological systems.

科学的研究の応用

Hydroxyl Group Characterization in Polymers

A notable application of 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea is in the characterization of hydroxyl functional groups in polymers. Moghimi et al. (2013) described a method using 4-fluorophenyl isocyanate for in situ derivatization of hydroxyl groups, facilitating their quantification via 19F NMR spectroscopy. This approach offers advantages over traditional methods like titration, providing a quicker and more reliable measurement of hydroxyl content in various polymers, including poly(e-caprolactones) and polyester diols (Moghimi et al., 2013).

Molecular Imaging and Angiogenesis

In the field of molecular imaging, particularly regarding angiogenesis, the synthesis of fluorine-18 labeled diaryl ureas represents a significant application. These compounds, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been synthesized as potential PET biomarkers for visualizing angiogenic processes. Ilovich et al. (2008) successfully labeled a VEGFR-2/PDGFR dual inhibitor with fluorine-18, demonstrating the utility of urea subunits in the development of new imaging agents for cancer research and other diseases characterized by angiogenesis (Ilovich et al., 2008).

Neuropeptide Y5 Receptor Antagonists

In another research application, urea derivatives have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. Fotsch et al. (2001) identified and optimized 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a lead compound for NPY5 receptor inhibition, highlighting the structural adaptability of urea compounds in the development of novel therapeutic agents (Fotsch et al., 2001).

Catalytic and Sensing Applications

Urea derivatives also find applications in catalysis and sensing. For instance, Deng et al. (2017) reported the alkaline peroxidase-like activity of CuO nanoparticles using 3-(4-hydroxyphenyl)propionic acid as a substrate. This activity was modulated by ammonia, leading to the development of a sensing platform for the determination of urea and urease in various samples, demonstrating the potential of urea derivatives in environmental and biological sensing technologies (Deng et al., 2017).

特性

IUPAC Name |

1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h1-8,17H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASVXNNPMBRKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989400.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2989401.png)

![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)